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molecular formula C7H10N2O2S B1466163 N-Methoxy-N,2-dimethylthiazole-4-carboxamide CAS No. 721455-02-3

N-Methoxy-N,2-dimethylthiazole-4-carboxamide

Cat. No. B1466163
M. Wt: 186.23 g/mol
InChI Key: XKAKDEWUGDSFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309222B2

Procedure details

Analogous to the general method described in J. Med. Chem., (2005), 48(6), 2134-2153. To a flask containing 2-methylthiazole-4-carboxylic acid (1.10 g, 7.68 mmol) was added DCM (30 mL) and the homogeneous solution was stirred at room temperature as carbonyldiimidazole (1.30 g, 8.02 mmol) was added. A white opaque suspension resulted. After the mixture was stirred at room temperature for 2.25 hours a colorless homogeneous solution resulted and then N,O-dimethylhydroxylamine hydrochloride (820 mg, 8.41 mmol) was added which caused an opaque solution to result once again. The mixture was stirred at room temperature for 18 hours, then diluted with water and 1 N NaOH (to pH ˜9) and extracted with DCM (4×50 mL). The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated to give a colorless oil, which was passed through a plug of silica gel eluting with (20% THF-DCM) to provide the title compound as a colorless oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
820 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
THF DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=O)[N:6]=1.C(Cl)Cl.C(N1C=CN=C1)(N1C=CN=C1)=O.Cl.[CH3:26][NH:27][O:28][CH3:29]>O.[OH-].[Na+].C1COCC1.C(Cl)Cl>[CH3:29][O:28][N:27]([CH3:26])[C:7]([C:5]1[N:6]=[C:2]([CH3:1])[S:3][CH:4]=1)=[O:9] |f:3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC=1SC=C(N1)C(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Four
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
820 mg
Type
reactant
Smiles
Cl.CNOC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Six
Name
THF DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 2.25 hours a colorless homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A white opaque suspension resulted
CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
to result once again
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (4×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless oil, which

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
product
Smiles
CON(C(=O)C=1N=C(SC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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